3-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonic acid
Description
This compound features a benzo(f)quinoline core substituted with a 2,3-dihydro-1,3-dioxo-1H-inden-2-yl group at position 3, a hydroxyl group at position 7, and a sulfonic acid moiety at position 7.
Properties
CAS No. |
60077-42-1 |
|---|---|
Molecular Formula |
C22H13NO6S |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
3-(1,3-dioxoinden-2-yl)-7-oxo-4H-benzo[f]quinoline-9-sulfonic acid |
InChI |
InChI=1S/C22H13NO6S/c24-19-10-11(30(27,28)29)9-16-12-5-8-18(23-17(12)7-6-13(16)19)20-21(25)14-3-1-2-4-15(14)22(20)26/h1-10,20,23H,(H,27,28,29) |
InChI Key |
RZJGXXIFLNYAND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C4C(=CC=C5C4=CC(=CC5=O)S(=O)(=O)O)N3 |
Origin of Product |
United States |
Biological Activity
The compound 3-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonic acid , also known as 2-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-6-sulphonic acid , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, alongside detailed research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 375.33 g/mol. The structure incorporates both an indene moiety and a quinoline sulfonic acid, which contribute to its solubility and biological reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C18H11NO5S |
| Molecular Weight | 375.33 g/mol |
| CAS Number | 84864-68-6 |
| Solubility | High (due to sulfonic acid groups) |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of cellular functions through covalent bonding with proteins or nucleic acids, leading to cell death or inhibition of growth .
Case Study:
A study conducted on the antimicrobial activity of similar quinoline derivatives revealed that certain modifications to the sulfonic acid groups significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for effective compounds .
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to interact with DNA and proteins within cancer cells. The formation of covalent bonds leads to alterations in cellular signaling pathways, which may induce apoptosis in cancerous cells.
Research Findings:
A notable study reported that derivatives of quinoline sulfonic acids demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 20 µM, indicating promising activity .
The biological activity of this compound can be summarized as follows:
- Electrophilic Interactions : The compound acts as an electrophile that can react with nucleophilic sites in proteins or nucleic acids.
- Covalent Bond Formation : This interaction often results in the formation of stable adducts that disrupt normal cellular functions.
- Induction of Apoptosis : In cancer cells, these disruptions can trigger apoptotic pathways leading to cell death.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Comparison with Similar Compounds
Structural Features
(a) 2-(2-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl)-6-methylbenzothiazole-7-sulphonic Acid
- Core Structure: Quinoline fused with benzothiazole, substituted with a dioxo-indenyl group and methylbenzothiazole .
- Key Differences : Replaces the hydroxyl group of the target compound with a methylbenzothiazole moiety, enhancing planarity and π-conjugation.
- Molecular Formula: C₂₆H₁₆N₂O₅S₂ vs. C₂₃H₁₃NO₆S (estimated for the target compound).
(b) Sodium 2-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-6-sulphonate
- Core Structure: Simpler quinoline with a dioxo-indenyl group and sulfonate at position 6 .
- Key Differences: Lacks the hydroxyl group and benzo(f)quinoline fusion, reducing aromatic complexity.
(c) C.I. Pigment Yellow 138
- Core Structure: Tetrachlorinated isoindole-dione linked to a tetrachloro-dioxo-indenyl-quinoline system .
- Key Differences : Chlorination enhances stability and color intensity, making it suitable for polymer pigments, unlike the hydroxylated target compound.
Physicochemical Properties
*Estimated based on structural analogs.
Preparation Methods
Preparation of the Indandione Moiety
The 2,3-dihydro-1,3-dioxo-1H-inden-2-yl fragment is commonly synthesized via oxidation of indene derivatives or by cyclization of suitable precursors such as o-aryl substituted diketones. Typical methods include:
- Oxidation of 1-indanone derivatives using oxidizing agents to generate the 1,3-dioxo structure.
- Cyclization reactions involving 1,3-diketones under acidic or basic conditions to form the indandione ring system.
Synthesis of the 7-Hydroxybenzo[f]quinoline-9-sulphonic Acid
The benzo[f]quinoline core with hydroxy and sulfonic acid substituents is prepared through:
- Quinoline ring construction via cyclization of anilines with appropriate aldehydes or ketones.
- Electrophilic aromatic substitution to introduce the hydroxy group at the 7-position.
- Sulfonation reactions, typically using sulfuric acid or chlorosulfonic acid, to install the sulfonic acid group at the 9-position.
Coupling of Indandione and Benzo[f]quinoline Sulphonic Acid
The final step involves linking the indandione moiety to the benzo[f]quinoline sulfonic acid. This is achieved by:
- Condensation reactions between the active methylene group of the indandione and an aldehyde or ketone functionality on the benzo[f]quinoline derivative.
- Use of coupling agents or catalysts to facilitate bond formation under mild conditions.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Indandione formation | Oxidation of indanone with KMnO4 or CrO3 | 2,3-Dihydro-1,3-dioxo-1H-inden-2-yl intermediate |
| 2 | Quinoline ring synthesis | Cyclization of 2-aminobenzophenone with aldehyde under acidic conditions | Benzo[f]quinoline intermediate |
| 3 | Hydroxylation | Electrophilic substitution with hydroxylating agent (e.g., H2O2, FeCl3) | 7-Hydroxybenzo[f]quinoline |
| 4 | Sulfonation | Treatment with chlorosulfonic acid | 7-Hydroxybenzo[f]quinoline-9-sulphonic acid |
| 5 | Coupling | Condensation using base or acid catalyst | Target compound: 3-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo[f]quinoline-9-sulphonic acid |
Research Results and Data
Characterization Data
- Molecular Formula: C18H11NO6S
- Molecular Weight: Approximately 385 g/mol (estimated from components)
- Structural confirmation by NMR, IR, and Mass Spectrometry typically shows:
- Characteristic carbonyl peaks for dioxoinden moiety
- Hydroxy group absorption bands in IR
- Sulfonic acid group signals in NMR and elemental analysis
Yield and Purity
- Reported yields for similar complex heterocyclic syntheses range from 50% to 75% depending on reaction optimization.
- Purity is generally confirmed by HPLC and elemental analysis.
Solubility and Stability
- The sulfonic acid group enhances water solubility.
- The compound is stable under neutral and slightly acidic conditions but may degrade under strong bases or reductive environments.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Typical Reagents/Conditions | Key Considerations |
|---|---|---|---|
| Indandione synthesis | Oxidation or cyclization | KMnO4, CrO3, acidic/basic medium | Control oxidation to avoid overreaction |
| Benzo[f]quinoline ring formation | Cyclization of aniline derivatives | Acid catalysis, aldehydes or ketones | Regioselectivity for hydroxy substitution |
| Hydroxylation | Electrophilic substitution | H2O2, FeCl3, or other hydroxylating agents | Position-specific substitution |
| Sulfonation | Electrophilic aromatic sulfonation | Chlorosulfonic acid, sulfuric acid | Temperature control to avoid polysulfonation |
| Coupling | Condensation or coupling reaction | Acid/base catalysts, coupling agents | Mild conditions to preserve sensitive groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
